N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde or ketone.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, thereby disrupting essential biological pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-benzamides: Investigated for their anticancer activity.
2,4-Disubstituted thiazoles: Exhibiting antimicrobial activity.
Uniqueness
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-11-20-21(12-16(15)2)30-23(25-20)26(14-17-5-4-10-24-13-17)22(27)18-6-8-19(9-7-18)31(3,28)29/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWNZHJPMWUBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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